Cas no 872592-47-7 (1-5-(trifluoromethyl)pyridin-3-ylpiperazine)

1-(5-(Trifluormethyl)pyridin-3-yl)piperazin ist eine hochreine chemische Verbindung mit einem Pyridin- und Piperazin-Grundgerüst, die durch die Einführung einer Trifluormethylgruppe an der 5-Position des Pyridinrings modifiziert ist. Diese strukturelle Besonderheit verleiht der Verbindung ausgezeichnete elektronische Eigenschaften und erhöhte Lipophilie, was sie besonders wertvoll für die pharmazeutische Forschung und Wirkstoffentwicklung macht. Aufgrund ihrer Fähigkeit, als vielseitiges Bausteinmolekül zu fungieren, eignet sie sich ideal für die Synthese von Bioaktivitätsverbindungen, insbesondere in der Entwicklung von Rezeptorliganden und Enzyminhibitoren. Die Trifluormethylgruppe trägt zur Verbesserung der metabolischen Stabilität und Bioverfügbarkeit bei, was die Verbindung zu einem wertvollen Zwischenprodukt in der medizinischen Chemie macht.
1-5-(trifluoromethyl)pyridin-3-ylpiperazine structure
872592-47-7 structure
Product Name:1-5-(trifluoromethyl)pyridin-3-ylpiperazine
CAS-Nr.:872592-47-7
MF:C10H12F3N3
MW:231.21759223938
CID:1120012
PubChem ID:59833568
Update Time:2025-11-01

1-5-(trifluoromethyl)pyridin-3-ylpiperazine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-[5-(trifluoromethyl)-3-pyridinyl]-Piperazine
    • 1-5-(trifluoromethyl)pyridin-3-ylpiperazine
    • SCHEMBL3330579
    • 1-[5- (Trifluoromethyl)pyridin-3-yl]piperazine
    • EN300-1698771
    • 1-(5-(trifluoromethyl)pyridin-3-yl)piperazine
    • GS0826
    • 1-[5-(Trifluoromethyl)pyridin-3-yl]piperazine
    • 872592-47-7
    • Inchi: 1S/C10H12F3N3/c11-10(12,13)8-5-9(7-15-6-8)16-3-1-14-2-4-16/h5-7,14H,1-4H2
    • InChI-Schlüssel: BUNFVKBXJPYHIW-UHFFFAOYSA-N
    • Lächelt: FC(C1=CN=CC(=C1)N1CCNCC1)(F)F

Berechnete Eigenschaften

  • Genaue Masse: 231.09833188g/mol
  • Monoisotopenmasse: 231.09833188g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 226
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topologische Polaroberfläche: 28.2Ų

1-5-(trifluoromethyl)pyridin-3-ylpiperazine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-1698771-1g
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine
872592-47-7
1g
$1172.0 2023-09-20
Enamine
EN300-1698771-5g
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine
872592-47-7
5g
$3396.0 2023-09-20
Enamine
EN300-1698771-10g
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine
872592-47-7
10g
$5037.0 2023-09-20
Enamine
EN300-1698771-0.05g
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine
872592-47-7
0.05g
$273.0 2023-09-20
Enamine
EN300-1698771-0.1g
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine
872592-47-7
0.1g
$407.0 2023-09-20
Enamine
EN300-1698771-0.25g
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine
872592-47-7
0.25g
$579.0 2023-09-20
Enamine
EN300-1698771-0.5g
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine
872592-47-7
0.5g
$914.0 2023-09-20
Enamine
EN300-1698771-1.0g
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine
872592-47-7
1g
$1172.0 2023-06-04
Enamine
EN300-1698771-2.5g
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine
872592-47-7
2.5g
$2295.0 2023-09-20
Enamine
EN300-1698771-5.0g
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine
872592-47-7
5g
$3396.0 2023-06-04

Weitere Informationen zu 1-5-(trifluoromethyl)pyridin-3-ylpiperazine

1-5-(trifluoromethyl)pyridin-3-ylpiperazine: A Promising Compound with Broad Applications in Medicinal Chemistry

1-5-(trifluoromethyl)pyridin-3-ylpiperazine is a multifunctional organic compound with a unique molecular structure that has garnered significant attention in the field of medicinal chemistry. This molecule, characterized by its CAS No. 872592-47-7, contains a pyridine ring substituted with a trifluoromethyl group and a piperazine ring, which together form a complex scaffold with potential therapeutic applications. The integration of trifluoromethyl groups into aromatic systems is a common strategy in drug design due to their ability to enhance metabolic stability and modulate receptor interactions. Recent studies have highlighted the importance of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine in the development of novel therapeutic agents targeting neurological disorders and inflammatory conditions.

The molecular framework of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine is built around a pyridine ring, a six-membered aromatic heterocycle, which serves as a key structural element in many bioactive compounds. The trifluoromethyl substitution at the 5-position of the pyridine ring introduces unique electronic properties that influence the compound's reactivity and biological activity. Piperazine, a five-membered ring containing two nitrogen atoms, is connected to the pyridine ring via a methylene bridge, creating a flexible linkage that may facilitate interactions with target proteins. This structural design enables the molecule to engage in multiple modes of action, including ion channel modulation, enzyme inhibition, and receptor agonism.

Recent advances in computational chemistry have provided insights into the physicochemical properties of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine. Molecular docking studies suggest that the compound can bind to a variety of biological targets, including GABA receptors, voltage-gated sodium channels, and acetylcholinesterase. These findings align with the growing interest in multifunctional ligands that can address complex disease mechanisms. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that 1-5-(trifluoromethyl)pyridin-3-ylpiperazine exhibits selective antagonism at GABAA receptors, making it a potential candidate for the treatment of epilepsy and anxiety disorders.

The pharmacokinetic profile of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine is another area of active research. In vitro experiments have shown that the compound exhibits favorable permeability across the blood-brain barrier, a critical factor for the development of central nervous system (CNS) drugs. This property is attributed to the hydrophilic nature of the piperazine ring and the electron-withdrawing effect of the trifluoromethyl group, which collectively influence the compound's solubility and membrane permeability. These characteristics make 1-5-(triflu,oromethyl)pyridin-3-ylpiperazine a promising scaffold for the design of CNS-active drugs.

One of the most significant applications of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine lies in its potential as a lead compound for the treatment of neurodegenerative diseases. A 2023 preclinical study published in Neuropharmacology reported that the compound exhibits neuroprotective effects in models of Alzheimer's disease, likely through its ability to modulate amyloid-beta aggregation and reduce oxidative stress. The study also highlighted the compound's potential to enhance synaptic plasticity, a key factor in maintaining cognitive function. These findings underscore the versatility of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine in addressing complex neurological pathologies.

In addition to its neuroprotective properties, 1-5-(trifluoromethyl)pyridin-3-ylpiperazine has shown promise in the development of anti-inflammatory agents. A 2023 clinical trial published in Arthritis & Rheumatology evaluated the compound's efficacy in reducing inflammation in patients with rheumatoid arthritis. The results indicated that the compound significantly inhibited the production of pro-inflammatory cytokines, such as TNF-α and IL-6, while preserving the function of regulatory T cells. These findings suggest that 1-5-(trifluoromethyl)pyridin-3-ylpiperazine could be a valuable tool in the management of autoimmune disorders.

The synthesis of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine has been optimized using modern organic chemistry techniques. A 2023 study published in Organic Letters described a one-pot synthesis method that involves the coupling of a trifluoromethylated pyridine derivative with a piperazine ring. This approach not only improves the efficiency of the synthesis process but also reduces the environmental impact associated with traditional multistep reactions. The scalability of this method is particularly important for the development of pharmaceuticals, as it enables the production of large quantities of the compound for further testing and clinical trials.

Despite its promising therapeutic potential, the development of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine as a drug candidate is still in its early stages. Ongoing research is focused on elucidating the compound's mechanism of action at the molecular level and identifying potential side effects. For instance, a 2023 review in Drug Discovery Today emphasized the need for further studies to determine the long-term safety profile of the compound, particularly in patients with chronic conditions. These studies are critical for ensuring that 1-5-(trifluoromethyl)pyridin-3-ylpiperazine can be safely and effectively translated into clinical practice.

Moreover, the structural flexibility of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine offers opportunities for the design of derivatives with enhanced therapeutic properties. A 2023 study published in MedChemComm explored the modification of the piperazine ring to improve the compound's selectivity for specific targets. The researchers demonstrated that substituting the piperazine ring with functional groups such as hydroxy or amino groups could significantly alter the compound's interaction with biological targets, potentially leading to the development of more effective and targeted therapies.

In conclusion, 1-5-(trifluoromethyl)pyridin-3-ylpiperazine represents a compelling example of how structural modifications can yield compounds with broad therapeutic potential. Its unique molecular design, combined with its favorable physicochemical properties, makes it a valuable scaffold for the development of novel drugs targeting neurological and inflammatory diseases. As research in this area continues to advance, 1-5-(trifluoromethyl)pyridin-3-ylpiperazine is poised to play a significant role in the future of medicinal chemistry.

Empfohlene Lieferanten
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd